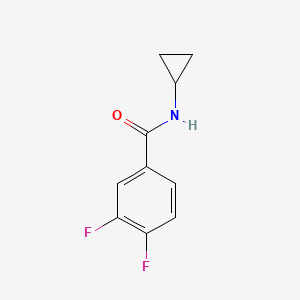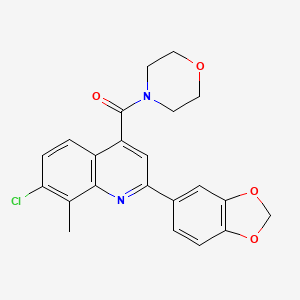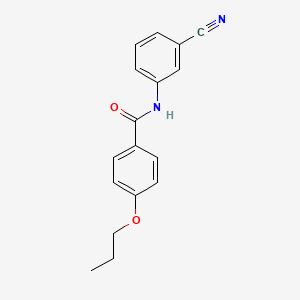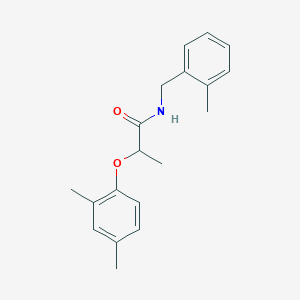
N-cyclopropyl-3,4-difluorobenzamide
概要
説明
N-cyclopropyl-3,4-difluorobenzamide (CFB) is a chemical compound that has been extensively studied for its potential use in scientific research. CFB is a small molecule that can easily penetrate cell membranes, making it a useful tool for investigating cellular processes. In
作用機序
The mechanism of action of N-cyclopropyl-3,4-difluorobenzamide is not fully understood, but it is thought to act as a modulator of ion channels and enzymes. N-cyclopropyl-3,4-difluorobenzamide has been shown to bind to the TRPV1 channel and inhibit its activity, leading to a decrease in pain sensation. It has also been shown to inhibit the activity of fatty acid amide hydrolase, leading to an increase in endocannabinoid levels.
Biochemical and Physiological Effects
N-cyclopropyl-3,4-difluorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to decrease pain sensation in animal models, making it a potential therapeutic agent for pain management. N-cyclopropyl-3,4-difluorobenzamide has also been shown to have anti-inflammatory properties, which could make it useful for the treatment of inflammatory conditions. Additionally, N-cyclopropyl-3,4-difluorobenzamide has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
実験室実験の利点と制限
N-cyclopropyl-3,4-difluorobenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for investigating cellular processes. It is also relatively easy to synthesize and can be produced on a large scale. However, N-cyclopropyl-3,4-difluorobenzamide does have some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, N-cyclopropyl-3,4-difluorobenzamide has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on N-cyclopropyl-3,4-difluorobenzamide. One area of interest is the development of N-cyclopropyl-3,4-difluorobenzamide derivatives with improved solubility and longer half-lives. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-3,4-difluorobenzamide and its effects on ion channels and enzymes. Finally, N-cyclopropyl-3,4-difluorobenzamide could be investigated as a potential therapeutic agent for pain management, inflammation, and epilepsy.
Conclusion
In conclusion, N-cyclopropyl-3,4-difluorobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has been shown to modulate the activity of ion channels and enzymes, leading to several biochemical and physiological effects. While N-cyclopropyl-3,4-difluorobenzamide has some limitations, it has several advantages for use in lab experiments. Future research on N-cyclopropyl-3,4-difluorobenzamide could lead to the development of new therapeutic agents and a better understanding of cellular processes.
科学的研究の応用
N-cyclopropyl-3,4-difluorobenzamide has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitters, and enzymes. N-cyclopropyl-3,4-difluorobenzamide has been shown to modulate the activity of several ion channels, including the voltage-gated potassium channel and the TRPV1 channel. It has also been used to study the function of the enzyme fatty acid amide hydrolase, which plays a role in the metabolism of endocannabinoids.
特性
IUPAC Name |
N-cyclopropyl-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSMKQZUFLSCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![({4-[(5-methyl-2-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B4698466.png)
![1-benzyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B4698467.png)
![N'-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2-hydroxy-1-naphthohydrazide](/img/structure/B4698482.png)
![4-({5-methyl-4-[(4-nitrophenoxy)methyl]-3-isoxazolyl}carbonyl)thiomorpholine](/img/structure/B4698490.png)
![methyl 4-chloro-3-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4698501.png)

![5,6-dimethyl-2-[(2-methylbenzyl)thio]-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4698513.png)
![1-[2-(2-chlorophenoxy)ethyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4698524.png)

![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4698544.png)